3-(2-Bromoethyl)thiazolidine-2,4-dione

Description

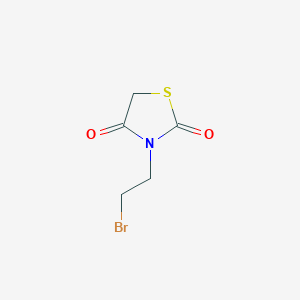

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPFZCPNULAAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Direct Synthesis of 3-(2-Bromoethyl)thiazolidine-2,4-dione

The primary route to this compound involves the direct alkylation of the thiazolidine-2,4-dione scaffold at the N-3 position. This transformation is crucial for introducing a versatile two-carbon electrophilic tether.

Alkylation Strategies for Thiazolidine-2,4-dione at the N-3 Position

The nitrogen atom at the 3-position of the thiazolidine-2,4-dione ring is acidic due to the adjacent electron-withdrawing carbonyl groups, facilitating its deprotonation to form a nucleophilic anion. This anion readily participates in nucleophilic substitution reactions with suitable alkylating agents. The synthesis of this compound is typically achieved through the N-alkylation of thiazolidine-2,4-dione with 1,2-dibromoethane (B42909).

Traditional methods for N-alkylation often involve a two-step process where the thiazolidine-2,4-dione is first converted to its salt using a strong base, which is then reacted with an alkyl halide. nih.gov However, more direct, one-step approaches have been developed. A common and efficient strategy involves the reaction of thiazolidine-2,4-dione with an alkyl bromide in the presence of a base such as triethylamine (B128534), which can also serve as the solvent. nih.gov This method offers the advantage of proceeding at room temperature and affording N-alkylated products in high yields. nih.gov The reaction mechanism is believed to involve the deprotonation of the imide N-H by the base, generating a nucleophilic anion that subsequently attacks the alkyl bromide in an SN2 fashion. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. While strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are effective, they can sometimes lead to side reactions or require harsher conditions. nih.gov The use of milder bases like triethylamine has been shown to provide excellent yields at room temperature with shorter reaction times. nih.gov

To achieve high yield and purity in the synthesis of this compound, the stoichiometry of the reactants is a critical factor. Using an excess of 1,2-dibromoethane can favor the desired mono-alkylation product over the potential formation of a bis-thiazolidinedione-bridged ethane (B1197151) byproduct. The reaction temperature is also a key parameter to control; while elevated temperatures can increase the reaction rate, they may also promote the formation of impurities. Room temperature conditions are often sufficient and preferable for maintaining high selectivity. nih.gov Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Table 1: Comparison of Reaction Conditions for N-Alkylation of Thiazolidine-2,4-dione

| Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Triethylamine | Triethylamine | Room Temp. | 2 hours | High | nih.gov |

| Potassium Carbonate | Acetone | Reflux | Not specified | Good | nih.gov |

| Sodium Hydride | DMF | Not specified | Not specified | Not specified | nih.gov |

| Sodium Methoxide | Methanol | Hot | Not specified | Not specified | nih.gov |

| Potassium Hydroxide | DMF | Not specified | Not specified | Not specified | nih.gov |

Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the N-alkylation of imides, including thiazolidine-2,4-dione, several green chemistry approaches have been explored. Mechanochemistry, which involves conducting reactions in a ball mill under solvent-free or liquid-assisted grinding (LAG) conditions, has emerged as a promising alternative to traditional solution-phase synthesis. rsc.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. The N-alkylation of various imides has been successfully demonstrated using mechanochemical methods, often with potassium carbonate as the base. rsc.org

Another green approach involves the use of catalytic amounts of alkyl halides in reactions with alcohols, which avoids the use of stoichiometric amounts of potentially hazardous alkylating agents. dntb.gov.ua While not yet specifically reported for this compound, these innovative methods represent a promising direction for the future, more sustainable synthesis of this important intermediate. Research into the use of deep eutectic solvents (DESs) as both catalysts and environmentally friendly reaction media has also shown promise for other thiazolidine-2,4-dione derivatizations, although their application to N-alkylation is still an area for exploration. frontiersin.org

Utilization of this compound as a Synthetic Precursor

The presence of the reactive bromoethyl moiety makes this compound a valuable building block for the synthesis of a wide range of more complex molecules. The carbon-bromine bond is susceptible to cleavage by various nucleophiles, allowing for the facile introduction of diverse functional groups and molecular scaffolds.

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary mode of reactivity of this compound is the nucleophilic substitution of the bromide ion. This reaction allows for the covalent attachment of the thiazolidine-2,4-dione core to other molecules through a two-carbon linker. A notable example of this is the synthesis of 3-(2-aminoethyl)-thiazolidine-2,4-diones, which are precursors for novel sigma-1 receptor ligands. nih.gov In this type of synthesis, the bromoethyl derivative is expected to react with various primary or secondary amines, where the amine acts as the nucleophile, displacing the bromide and forming a new carbon-nitrogen bond.

This synthetic strategy is highly versatile and can be extended to a wide range of nucleophiles, including:

Amines: Reaction with primary and secondary amines to yield N-substituted aminoethyl derivatives.

Thiols: Reaction with thiols to form thioether linkages.

Phenols and Alcohols: Reaction with phenoxides or alkoxides to create ether linkages.

Carboxylates: Reaction with carboxylate salts to produce ester derivatives.

These nucleophilic substitution reactions are fundamental in constructing more elaborate molecules where the thiazolidine-2,4-dione moiety is tethered to other pharmacophores or functional groups.

Synthesis of Thiazolidine-2,4-dione-Based Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. This compound is an ideal precursor for this approach, providing a convenient handle to link the thiazolidine-2,4-dione scaffold to other biologically active moieties.

Numerous studies have reported the synthesis of thiazolidine-2,4-dione-based hybrids with potential therapeutic applications. For instance, hybrid molecules incorporating quinazolinone and thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net In a typical synthetic route to such hybrids, a precursor like 3-(2-chloroacetyl)thiazolidine-2,4-dione is used, which is structurally analogous to this compound in its reactivity towards nucleophiles. researchgate.net Similarly, the synthesis of thiazolidine-2,4-dione-pyrazole conjugates has been reported, where the two heterocyclic rings are linked, often through an N-alkylation step on the thiazolidine-2,4-dione ring. nih.gov

The general strategy involves the reaction of this compound with a nucleophilic functional group present on another molecule of interest. This approach has been used to create a diverse array of hybrid structures, including those containing:

Quinoline and Oxindole moieties: To generate potential VEGFR-2 inhibitors. nih.gov

Acridine scaffolds: For the development of antitumor agents. nih.gov

Pyridinecarbohydrazone and Thiosemicarbazone moieties: Investigated for antimycobacterial activity. researchgate.net

The flexibility of this synthetic approach underscores the importance of this compound as a key intermediate in medicinal chemistry for the construction of novel, multifunctional molecules.

Cyclization Reactions Initiated by the Bromoethyl Group

The bromoethyl group attached to the nitrogen atom of the thiazolidine-2,4-dione ring presents the possibility for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. Such reactions typically proceed via an intramolecular nucleophilic attack from a suitable atom within the thiazolidinedione ring onto the electrophilic carbon of the bromoethyl side chain.

A plausible cyclization pathway would involve the enolate of the thiazolidine-2,4-dione ring. In the presence of a base, a proton can be abstracted from the C-5 position, especially if it is unsubstituted, to form an enolate. This enolate can then act as a nucleophile, attacking the terminal carbon of the bromoethyl group in an intramolecular fashion to form a new carbon-carbon bond and a fused ring system.

Alternatively, if the thiazolidinedione ring were to be modified to contain another nucleophilic center, a different cyclization could occur. For instance, conversion of one of the carbonyl groups to a thione could provide a sulfur nucleophile for an intramolecular cyclization.

While specific examples of the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the cyclization of analogous N-(2-haloethyl) amides and ureas is known. For example, N-phenyl-N'-(2-chloroethyl)ureas have been shown to undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This suggests that under appropriate conditions, likely with a non-nucleophilic base to promote cyclization over intermolecular reactions, this compound could potentially cyclize to form a fused thiazolo-oxazine or a related heterocyclic system. The synthesis of thiazolo[3,2-a]pyrimidine derivatives via intramolecular cyclization of related precursors further supports the feasibility of such ring-closing reactions involving the thiazole (B1198619) nitrogen. nih.gov

Development of Advanced Organic Synthesis Applications

The compound this compound serves as a versatile intermediate in advanced organic synthesis, primarily due to the reactivity of the bromoethyl group, which allows for the strategic introduction of various functional moieties. This facilitates the construction of more complex heterocyclic systems with potential applications in medicinal chemistry. Research in this area has focused on leveraging the electrophilic nature of the terminal carbon in the bromoethyl chain for nucleophilic substitution reactions, leading to the development of novel molecular scaffolds.

A notable application of this compound is in the synthesis of complex heterocyclic compounds, such as substituted sulfanyl (B85325) 1H-tetrazolyl thiazolidinones. researchgate.net This synthetic strategy highlights the utility of this compound as a building block for creating molecules with a thiazolidinone core linked to a tetrazole ring through a thioether bridge.

The initial step of this synthesis involves the reaction of this compound with potassium thiocyanate (B1210189) (KSCN) and sodium azide (B81097) (NaN₃). researchgate.net This reaction sequence constructs the tetrazole ring with the desired thioether linkage. The subsequent step involves the alkylation of the tetrazole-containing intermediate with a variety of alkyl halides, demonstrating the modularity of this synthetic approach for creating a library of related compounds. researchgate.net

The research findings related to this synthetic application are detailed in the tables below, providing an overview of the reactants, reagents, and the resulting derivatized products.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| This compound | 1. Potassium Thiocyanate (KSCN) 2. Sodium Azide (NaN₃) | 3-(2-(1H-tetrazol-5-ylthio)ethyl)thiazolidine-2,4-dione | Formation of the tetrazole ring and thioether linkage. |

| Starting Material | Reagent (Alkyl Halide) | Product Series | Key Transformation |

|---|---|---|---|

| 3-(2-(1H-tetrazol-5-ylthio)ethyl)thiazolidine-2,4-dione | Suitable Alkyl Halides (e.g., R-X) | Substituted 3-(2-(1H-tetrazol-5-ylthio)ethyl)thiazolidine-2,4-diones | Alkylation of the tetrazole-containing intermediate. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 3-(2-Bromoethyl)thiazolidine-2,4-dione is expected to exhibit distinct signals corresponding to the protons of the thiazolidine-2,4-dione ring and the bromoethyl side chain. The methylene (B1212753) protons of the thiazolidine (B150603) ring (at C-5) typically appear as a singlet. The protons of the ethyl group attached to the nitrogen atom will show characteristic triplet signals due to spin-spin coupling with each other.

Based on the analysis of similar thiazolidine-2,4-dione derivatives, the expected chemical shifts (δ) are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Methylene protons at C-5 | ~4.3 | Singlet |

| Methylene protons adjacent to N | ~4.0 | Triplet |

| Methylene protons adjacent to Br | ~3.6 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the two carbonyl carbons, the methylene carbon of the ring, and the two carbons of the bromoethyl side chain.

The expected chemical shifts for the carbon atoms are detailed in the table below, based on data from related structures:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl carbon at C-2 | ~172 |

| Carbonyl carbon at C-4 | ~170 |

| Methylene carbon at C-5 | ~36 |

| Methylene carbon adjacent to N | ~43 |

| Methylene carbon adjacent to Br | ~28 |

HSQC would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial in confirming the connectivity between the bromoethyl group and the nitrogen atom of the thiazolidine-2,4-dione ring. For instance, correlations would be expected between the protons of the methylene group adjacent to the nitrogen and the carbonyl carbons (C-2 and C-4) of the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₅H₆BrNO₂S, the expected exact mass would be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks) in the mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and this absorption is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in an IR spectrum. The most prominent features are the two carbonyl (C=O) groups within the five-membered thiazolidinedione ring. These typically produce strong, sharp absorption peaks. The presence of the bromoethyl group and the various single bonds within the heterocyclic ring also contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound.

The expected characteristic IR absorption bands for this compound are detailed in the table below. These wavenumbers are based on the typical frequency ranges for specific functional groups. For instance, the parent compound, thiazolidine-2,4-dione, shows characteristic carbonyl absorptions that serve as a reference. nist.govchemicalbook.com

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|---|---|

| Thiazolidinedione Carbonyls | C=O | 1750 - 1680 | Stretching | Strong |

| Alkyl Chain | C-H | 2960 - 2850 | Stretching | Medium |

| Methylene Group | -CH₂- | ~1465 | Bending (Scissoring) | Variable |

| Imide Group | C-N | 1350 - 1200 | Stretching | Medium-Strong |

| Thioether Group | C-S | 700 - 600 | Stretching | Weak-Medium |

| Bromoalkane | C-Br | 650 - 550 | Stretching | Strong |

Elemental Analysis (CHNS)

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is fundamental for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For a sample to be considered pure, the experimental values should closely match the theoretical values, typically within a margin of ±0.4%.

For this compound, the molecular formula is C₅H₆BrNO₂S. Based on this formula, the theoretical elemental composition can be calculated precisely. The comparison of these theoretical values with experimental data provides strong evidence for the compound's identity and purity.

The table below presents the theoretical elemental composition for this compound.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 26.80 |

| Hydrogen | H | 2.70 |

| Nitrogen | N | 6.25 |

| Sulfur | S | 14.31 |

| Oxygen | O | 14.28 |

| Bromine | Br | 35.66 |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., TLC, LC)

Chromatographic methods are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. chemistryhall.com Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC) separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromatographyonline.comanalyticaltoxicology.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for qualitative analysis. libretexts.org To assess the purity of this compound, a small amount of the compound is dissolved in a suitable solvent and spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a mobile phase (eluent), a solvent or mixture of solvents. Due to capillary action, the mobile phase ascends the plate, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org A pure compound should ideally appear as a single spot after visualization, which is often accomplished using UV light. chemistryhall.com The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. chemistryhall.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), offers higher resolution and is used for both qualitative and quantitative analysis. It operates on similar principles to TLC but uses a column packed with the stationary phase and a high-pressure system to pump the mobile phase through. This allows for the separation of complex mixtures and the precise quantification of a compound's purity.

The table below outlines a typical setup for the TLC analysis of this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated on an inert backing (e.g., aluminum or glass) |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, such as Hexane and Ethyl acetate, in a ratio optimized to achieve an Rf value between 0.3 and 0.7. |

| Sample Preparation | Compound dissolved in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). |

| Visualization | UV light at 254 nm, where the compound may quench fluorescence, appearing as a dark spot. Alternatively, staining with reagents like potassium permanganate (B83412) can be used. |

| Analysis | A pure sample should result in a single, well-defined spot. The presence of multiple spots indicates impurities. |

Chemical Reactivity and Mechanistic Investigations of 3 2 Bromoethyl Thiazolidine 2,4 Dione

Electrophilic and Nucleophilic Properties of the Bromoethyl Side Chain

The bromoethyl side chain attached to the nitrogen atom at position 3 is the most reactive site for nucleophilic attack. The carbon atom bonded to the bromine is highly electrophilic. This is due to the significant electronegativity difference between carbon and bromine, which polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This electron deficiency makes the carbon atom a prime target for nucleophiles.

Consequently, the bromoethyl group readily participates in nucleophilic substitution reactions (SN2), where the bromine atom acts as a good leaving group. A variety of nucleophiles can displace the bromide ion, leading to the formation of new C-N, C-O, or C-S bonds.

Table 1: Examples of Nucleophilic Substitution Reactions at the Bromoethyl Side Chain

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 3-(2-Aminoethyl)thiazolidine-2,4-dione derivative |

| Thiol | R-SH | 3-(2-Thioethyl)thiazolidine-2,4-dione derivative |

| Hydroxide | NaOH | 3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

Under the influence of a strong, sterically hindered base, the bromoethyl side chain can also undergo an elimination reaction (E2) to form a vinyl group, although substitution reactions are generally more common.

Conversely, the bromoethyl side chain does not exhibit nucleophilic properties. The carbon atoms are electron-deficient, and the bromine atom's lone pairs are not sufficiently reactive to act as nucleophiles in typical organic reactions.

Stability and Degradation Pathways Under Various Conditions

The stability of 3-(2-bromoethyl)thiazolidine-2,4-dione is influenced by environmental factors such as pH, temperature, and the presence of nucleophiles. The thiazolidine-2,4-dione ring itself is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Degradation Pathways:

Hydrolysis of the Imide Group: In the presence of strong acids or bases, the two amide-like (imide) bonds within the TZD ring can undergo hydrolysis. This would lead to the opening of the heterocyclic ring, ultimately breaking down the core structure.

Reaction of the Bromoethyl Side Chain: As discussed previously, the bromoethyl group is reactive towards nucleophiles. In aqueous solutions, particularly under neutral or basic conditions, slow hydrolysis can occur, replacing the bromine atom with a hydroxyl group to form 3-(2-hydroxyethyl)thiazolidine-2,4-dione. The presence of other nucleophiles will accelerate the degradation of the parent compound via substitution.

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the elimination of hydrogen bromide from the side chain or fragmentation of the TZD ring.

Reactivity of the Thiazolidine-2,4-dione Core in Substituted Derivatives

The thiazolidine-2,4-dione core is a versatile pharmacophore that allows for various chemical modifications, primarily at the C-5 and N-3 positions. frontiersin.orgnih.gov

The methylene (B1212753) group (-CH₂-) at the C-5 position of the thiazolidine-2,4-dione ring is flanked by two electron-withdrawing carbonyl groups. This structural arrangement makes the protons on the C-5 carbon acidic and the carbon itself a potent nucleophile after deprotonation. This "active methylene" group is a key site for C-C bond formation. frontiersin.org

The most significant reaction at this position is the Knoevenagel condensation, which involves the reaction of the TZD core with aldehydes or ketones, typically in the presence of a basic catalyst like piperidine (B6355638) or in deep eutectic solvents (DESs). frontiersin.orgproquest.comresearchgate.net This reaction is a classical method for synthesizing 5-arylidene-2,4-thiazolidinediones, which are precursors to important pharmaceutical agents. proquest.comrsc.org The reaction proceeds via a mechanism similar to the Aldol condensation, resulting in an α,β-unsaturated product. proquest.comresearchgate.net Studies show that the addition of an arylidene moiety to the TZD ring results in the formation of the Z-configuration exclusively. proquest.com

Table 2: Examples of Knoevenagel Condensation with Thiazolidine-2,4-dione Derivatives

| Aldehyde | Catalyst/Solvent | Product Yield | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine/Ethanol | Good | proquest.com |

| 4-Hydroxybenzaldehyde | Not specified | Good | nih.gov |

| 4-Dimethylaminobenzaldehyde | Choline chloride: N-methylurea (DES) | 90.9% | frontiersin.org |

| 3-Methoxybenzaldehyde | Choline chloride: N-methylurea (DES) | 37.8% | frontiersin.org |

| 2-Methoxybenzaldehyde | Choline chloride: N-methylurea (DES) | 71.0% | frontiersin.org |

While the title compound, this compound, is already substituted at the nitrogen atom, the N-3 position of the parent TZD ring is another crucial site for chemical modification. The proton attached to the nitrogen in an unsubstituted TZD is acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. benthamscience.com

This acidity allows for deprotonation by a base to form a nucleophilic nitrogen anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-substitution reactions. nih.govbenthamscience.com This is the primary method for synthesizing a wide array of N-substituted TZD derivatives, including the title compound itself. For instance, reacting the potassium salt of a TZD with an appropriate electrophile is a common strategy. nih.gov

Table 3: Examples of N-Substitution Reactions on the Thiazolidine-2,4-dione Core

| Electrophile | Base/Solvent | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-N-substituted acetamides | KI/DMF | N-alkylated TZD | nih.gov |

| Chloroacetyl chloride | Not specified | N-acylated TZD | ijpbs.com |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of a ligand to its target.

Ligand-target interaction analysis aims to identify the specific molecular interactions between a ligand and the amino acid residues within the binding site of a protein. While no specific docking studies have been published for 3-(2-Bromoethyl)thiazolidine-2,4-dione, research on related thiazolidine-2,4-dione derivatives frequently involves docking them into the active sites of various protein targets to elucidate their mechanism of action. nih.govnih.gov

For instance, studies on other thiazolidine-2,4-dione derivatives often target receptors like Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key protein in glucose and lipid metabolism. sciforum.netrsc.org In such studies, analysis would typically reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with specific residues in the binding pocket. The carbonyl groups of the thiazolidine-2,4-dione ring are often identified as key hydrogen bond acceptors. sciforum.netijper.org If this compound were to be studied, researchers would similarly analyze its potential interactions with key amino acids to predict its binding orientation and potential biological targets.

Table 1: Illustrative Example of a Ligand-Target Interaction Table for a Thiazolidine-2,4-dione Derivative (Note: This is a representative table format; data is not specific to this compound)

| Compound | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| Derivative A | PPAR-γ | Ser289, His323, Tyr473 | Hydrogen Bond |

| Derivative A | PPAR-γ | Cys285, Ile326 | Hydrophobic Interaction |

| Derivative B | VEGFR-2 | Glu885, Asp1046 | Hydrogen Bond |

| Derivative B | VEGFR-2 | Val848, Leu1035 | Hydrophobic Interaction |

Molecular docking programs calculate a "docking score," which is an estimate of the binding affinity (often expressed in kcal/mol). nih.gov A more negative score typically indicates a stronger predicted binding affinity. These scores are used to rank different compounds and predict their potential potency. For example, various thiazolidine-2,4-dione derivatives have been evaluated using docking scores to compare their binding potential against targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netwaocp.org

The analysis also predicts the most stable conformation (pose) of the ligand within the binding site. This preferred 3D arrangement is crucial as it determines which functional groups of the ligand are positioned to interact optimally with the protein, influencing its activity. orientjchem.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex.

MD simulations are used to assess the stability of the docked pose. nih.gov By simulating the complex over a period (e.g., nanoseconds), researchers can monitor its structural changes. Key metrics include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is in a stable equilibrium. nih.gov

Another important metric is the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. High RMSF values in certain regions of the protein can signify conformational changes upon ligand binding. nih.gov Studies on thiazolidine-2,4-dione derivatives have used MD simulations to confirm the stability of their binding to targets like PPAR-γ, showing that the ligand remains securely within the binding pocket throughout the simulation. nih.govresearchgate.net

Table 2: Illustrative Example of MD Simulation Stability Metrics (Note: This is a representative table format; data is not specific to this compound)

| Ligand-Protein Complex | Simulation Time (ns) | Average RMSD (Å) of Protein | Average RMSD (Å) of Ligand | Key Flexible Residue Regions (from RMSF) |

| Derivative A - PPAR-γ | 100 | 2.5 | 1.8 | 45-52, 240-260 |

| Derivative B - VEGFR-2 | 150 | 2.8 | 2.1 | 880-890, 1040-1050 |

MD simulations explicitly model the surrounding solvent (usually water), allowing for the analysis of its role in the ligand-protein interaction. Water molecules can be crucial for mediating interactions by forming water-bridged hydrogen bonds between the ligand and the protein, which can significantly contribute to the stability of the complex. researchgate.net Analyzing the dynamics of water molecules at the binding interface can reveal their contribution to binding affinity and specificity. This level of analysis has not been specifically reported for this compound.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. bohrium.com DFT can determine a molecule's 3D geometry, reactivity, and electronic characteristics with high accuracy. rsc.org

For a molecule like this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure and bond lengths/angles.

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other molecules. researchgate.net

While DFT studies have been conducted on various biologically active thiazolidine-2,4-dione derivatives to understand their structure-activity relationships, no such specific calculations have been published for the this compound intermediate. bohrium.comrsc.org

Based on a comprehensive search of scientific literature, detailed computational chemistry and molecular modeling studies specifically focused on this compound are not available in published research.

While extensive computational analyses, including Density Functional Theory (DFT) calculations, conformational analyses, and predictions of electronic and spectroscopic properties, have been conducted on various other derivatives of the thiazolidine-2,4-dione scaffold, this specific compound has not been the subject of such dedicated studies. Research in this area tends to focus on derivatives with more complex substitutions at the N-3 and C-5 positions, often in the context of drug discovery and development.

Therefore, it is not possible to provide specific data, research findings, or data tables for the electronic structure, reactivity, spectroscopic properties, conformational analysis, or energy landscapes of this compound as requested in the article outline.

Structure Activity Relationship Sar Studies of 3 2 Bromoethyl Thiazolidine 2,4 Dione Derivatives

Correlation Between Chemical Modifications and Biological Activities

The biological activity of 3-(2-Bromoethyl)thiazolidine-2,4-dione derivatives can be significantly modulated by introducing various chemical modifications. These modifications primarily occur at the C-5 position of the thiazolidine-2,4-dione ring, often featuring a benzylidene moiety, and through alterations of the 3-(2-bromoethyl) side chain. Research has demonstrated that these derivatives possess a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netnih.govsysrevpharm.org

The anticancer activity of these compounds has been a major focus of investigation. Studies on derivatives of the closely related 3-(2-aminoethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione have shown potent inhibitory effects on cancer cell proliferation and the Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers. nih.govresearchgate.net The nature and position of substituents on the benzylidene ring, as well as modifications to the ethyl linker at the N-3 position, play a critical role in determining the potency and selectivity of these compounds. nih.govresearchgate.net

For instance, the presence of specific substituents on the aromatic ring at the C-5 position can dramatically influence cytotoxicity against cancer cell lines. Electronegative groups at the C-2 and C-3 positions of the phenyl ring have been shown to confer the highest cytotoxic activity against cervical and colon carcinoma cell lines. sciensage.info

Impact of Variations in the Bromoethyl Linker on Biological Interactions

The 3-(2-bromoethyl) group serves as a versatile handle for introducing a variety of functional groups, thereby influencing the compound's interaction with biological targets. While direct SAR studies on a series of bromoethyl variations are limited due to its reactive nature, the biological activities of its downstream products provide significant insights.

The primary amine derived from the bromoethyl precursor is a key feature for interaction with biological targets. Modifications to this amino group, such as conversion to secondary or tertiary amines, or its replacement with other functionalities, can significantly alter biological activity. For example, in the context of ERK1/2 inhibition, modifications to the ethylamine (B1201723) tail of the parent aminoethyl compound led to varied effects on the inhibition of cancer cell proliferation. nih.gov

Influence of Substituents on the Thiazolidine-2,4-dione Ring (e.g., C-5 substitutions)

Substitutions on the thiazolidine-2,4-dione ring, particularly at the C-5 position, are a cornerstone of the SAR for this class of compounds. The introduction of a benzylidene moiety at C-5 is a common strategy to enhance biological activity. The electronic and steric properties of the substituents on this phenyl ring are critical determinants of potency.

A notable finding is the significant improvement in the inhibition of cancer cell proliferation and the induction of apoptosis when an ethoxy group on the phenyl ring is shifted from the 4-position to the 2-position. nih.govresearchgate.netnih.gov This highlights the sensitivity of the biological activity to the spatial arrangement of substituents.

The following table summarizes the impact of various substitutions on the benzylidene ring at the C-5 position on the anti-proliferative activity of 3-(2-aminoethyl)-thiazolidine-2,4-dione derivatives against human leukemia U937 cells.

| Compound | Substitution on Benzylidene Ring | Inhibition of Cell Proliferation (IC50, µM) |

|---|---|---|

| Parent Compound | 4-Ethoxy | ~50 |

| Analog 1 | 2-Ethoxy | < 25 |

| Analog 2 | 3-Ethoxy | > 50 |

| Analog 3 | 4-Methoxy | ~50 |

| Analog 4 | 4-Fluoro | > 50 |

Design Principles for Optimized Pharmacophores

Based on the extensive SAR studies of this compound derivatives and their analogs, several key design principles for developing optimized pharmacophores can be outlined:

The Thiazolidine-2,4-dione Core is Essential: This heterocyclic ring system acts as a crucial scaffold for arranging the other pharmacophoric features in the correct spatial orientation for optimal target interaction.

A Substituted Benzylidene Moiety at C-5 is a Key Feature: The presence of an aromatic ring at the C-5 position is critical for activity. The nature and position of substituents on this ring allow for the fine-tuning of potency and selectivity. For instance, small, electron-donating groups at the ortho position of the phenyl ring appear to be favorable for anticancer activity. nih.govresearchgate.netnih.gov

Hydrogen Bonding is Important: The thiazolidine-2,4-dione moiety contains both hydrogen bond donor (N-H) and acceptor (C=O) groups, which can participate in key interactions with biological targets. researchgate.net

Molecular and Cellular Mechanisms of Action for Thiazolidine 2,4 Dione Derivatives

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Thiazolidinediones are well-established agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. wjpmr.comnih.gov PPARγ is a central regulator of adipogenesis, glucose homeostasis, and inflammation. nih.govnih.gov The interaction of TZD derivatives with PPARγ initiates a cascade of transcriptional events that underpin many of their therapeutic effects. wjpmr.com

The primary mechanism of PPARγ activation by TZD derivatives involves direct ligand binding. encyclopedia.pub Upon binding a TZD agonist, PPARγ undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). encyclopedia.pubresearchgate.net This newly formed PPARγ-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. researchgate.net

Binding to PPREs allows the heterodimer to recruit a suite of coactivator proteins. encyclopedia.pub These coactivators possess histone acetylase activity, which modifies chromatin structure, making the DNA more accessible for transcription. encyclopedia.pub This entire process ultimately leads to the regulation of the transcription and subsequent translation of numerous proteins involved in critical metabolic pathways, particularly those related to glucose and lipid metabolism. wjpmr.com

The activation of the PPARγ-RXR heterodimer by TZD derivatives directly influences the expression levels of specific genes. A key target is the gene for Glucose Transporter Type 4 (GLUT4), a protein responsible for insulin-regulated glucose uptake into cells. nih.gov By upregulating GLUT4 expression, TZD derivatives enhance insulin (B600854) sensitivity and promote the removal of glucose from the bloodstream. wjpmr.comnih.gov Other regulated genes include those involved in fatty acid storage and adipocyte differentiation. nih.govencyclopedia.pub

Research has quantified the effects of novel TZD derivatives on PPARγ activity. For instance, certain chromone-TZD conjugates have been shown to significantly increase PPAR-γ gene expression.

| Compound | PPARγ Transactivation (% of Pioglitazone) | Fold Increase in PPARγ Gene Expression | Reference |

|---|---|---|---|

| Compound 5e (Chromone-TZD conjugate) | 78.0% | 2.56 | nih.gov |

| Pioglitazone (B448) (Reference) | 100% | Not specified as fold-increase reference | nih.gov |

Enzyme Inhibition Mechanisms

Beyond their role as nuclear receptor agonists, various derivatives of the thiazolidine-2,4-dione scaffold have been designed and synthesized to act as potent inhibitors of several key enzymes implicated in cancer progression. This inhibitory action provides a distinct mechanism for their observed anti-proliferative effects. mdpi.comrsc.org

Human topoisomerases I and II (hTopo I and hTopo II) are essential enzymes that resolve topological challenges in DNA during replication and transcription. mdpi.comnih.gov They are validated targets for cancer chemotherapy. Certain hybrid molecules incorporating the TZD scaffold have demonstrated significant inhibitory activity against these enzymes. mdpi.com For example, a series of novel hybrids containing trimethoxybenzene, thiazolidinedione, and thiazole (B1198619) pharmacophores were found to inhibit hTopo I and II, leading to apoptosis in breast cancer cell lines. mdpi.com Similarly, thiazacridine derivatives, which feature a TZD ring, have also been shown to function as Topoisomerase I inhibitors. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels. mdpi.comnih.gov As angiogenesis is crucial for tumor growth and metastasis, VEGFR-2 is a prime target for anticancer drug development. nih.gov Numerous studies have focused on designing TZD derivatives as specific VEGFR-2 inhibitors. rsc.orgplos.orgnih.gov These compounds are engineered to bind to the ATP-binding site of the receptor, blocking its signaling cascade and thereby inhibiting cancer cell proliferation. nih.gov Several derivatives have shown potent inhibitory activity, with IC50 values in the nanomolar range, comparable to or exceeding that of reference drugs like Sorafenib. nih.govnih.gov

| Compound ID | Description | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11f | Novel TZD derivative | 0.053 | nih.gov |

| Compound 15 | (Z)-5-benzylidenethiazolidine-2,4-dione derivative | 0.081 | nih.gov |

| Compound 12b | 2-oxoindoline-TZD hybrid | 0.084 | nih.gov |

| Compound 14b | Indoline-TZD hybrid with 2,4-dichlorophenyl moiety | 0.086 | plos.org |

| Sorafenib (Reference) | Standard VEGFR-2 Inhibitor | 0.061 | nih.gov |

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a DNA repair enzyme responsible for resolving stalled Topoisomerase I-DNA complexes. nih.govmdpi.com The action of TDP1 can lead to resistance against topoisomerase-targeting anticancer drugs. mdpi.com Therefore, inhibiting TDP1 is a promising strategy to enhance the efficacy of these therapies. nih.gov A number of TZD derivatives have been identified as effective TDP1 inhibitors. mdpi.comnih.gov Studies on 3,5-disubstituted thiazolidine-2,4-diones have revealed compounds with potent, submicromolar IC50 values against TDP1. mdpi.comnih.gov

| Compound Class/ID | Description | TDP1 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 20d | 3,5-disubstituted TZD with monoterpene moiety | Submicromolar | mdpi.comnih.gov |

| Compound 21d | 3,5-disubstituted TZD with monoterpene moiety | Submicromolar | mdpi.comnih.gov |

| Compound 50 | Arylidene thioxothiazolidinone derivative | 0.87 | nih.gov |

Lipoxygenase Enzyme Inhibition

There is no available research specifically investigating the lipoxygenase enzyme inhibition activity of 3-(2-Bromoethyl)thiazolidine-2,4-dione. In contrast, studies on other derivatives of thiazolidine-2,4-dione have shown a range of lipoxygenase inhibition from 7.3% to 76.3%. frontiersin.org For instance, 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione and 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione have been identified as potent inhibitors of this enzyme. frontiersin.org

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition

No published studies were found that evaluate the inhibitory effect of this compound on 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH). Research on other analogues, such as 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, has demonstrated potent inhibition of 15-PGDH in the nanomolar range. researchgate.netnih.gov

Sphingosine (B13886) Kinase Inhibition

There is no available information regarding the activity of this compound as an inhibitor of sphingosine kinase.

Mur Ligase Inhibition

The potential for this compound to act as an inhibitor of Mur ligase has not been reported in the scientific literature. However, other thiazolidine-2,4-dione derivatives have been designed and synthesized to target the d-Glu- and diphosphate-binding pockets of the MurD ligase active site. nih.gov

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

Scientific studies on the effects of this compound on cell cycle modulation and the induction of apoptosis are not available. Thiazolidine-2,4-dione derivatives, in general, have been shown to induce apoptosis and alter the cell cycle in various cancer models. nih.gov

Activation of Apoptotic Pathways (e.g., Caspase-8, Caspase-9)

There is no specific research on the activation of apoptotic pathways, including caspase-8 and caspase-9, by this compound. Mechanistic studies of other thiazolidine-2,4-dione derivatives have indicated that their cytotoxic effects can involve the induction of programmed cell death, evidenced by increased protein expression of caspases. researchgate.net

Regulation of Apoptosis-Related Proteins (e.g., BAX, Bcl-2)

Thiazolidine-2,4-dione derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the expression levels of key regulatory proteins, particularly those belonging to the Bcl-2 family. bohrium.comnih.gov The balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2) is crucial for cell survival and death. nih.govnih.gov A shift in this balance towards an increase in pro-apoptotic proteins can trigger the apoptotic cascade.

In studies involving various cancer cell lines, treatment with certain thiazolidine-2,4-dione derivatives led to a significant down-regulation of the anti-apoptotic protein Bcl-2. bohrium.comnih.gov For instance, one study on Caco-2 cells demonstrated that a specific thiazolidine-2,4-dione derivative caused a marked reduction in the gene expression levels of Bcl2 and Bcl-xl, both of which are anti-apoptotic. nih.gov This decrease in anti-apoptotic proteins allows pro-apoptotic signals to dominate, leading to cell death. The pro-survival members of the Bcl-2 family, including BCL-2 and BCL-X L, act by sequestering pro-apoptotic proteins like BAX, thereby preventing the initiation of apoptosis. nih.gov By reducing the levels of these pro-survival proteins, thiazolidine-2,4-dione derivatives can unleash the cell-killing activity of pro-apoptotic factors.

Some derivatives have also been observed to induce apoptosis through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov For example, one compound was found to activate caspase-3, a central player in the final stages of apoptosis. nih.gov

Table 1: Effect of Thiazolidine-2,4-dione Derivatives on Apoptosis-Related Gene Expression

| Cell Line | Derivative | Effect on Bcl2 Expression | Effect on Bcl-xl Expression | Effect on Survivin Expression | Reference |

| Caco-2 | Compound 12a | Down-regulation | Down-regulation | Down-regulation | nih.gov |

| Caco-2 | Compound 14a | Significant Reduction | Not specified | Significant Reduction | bohrium.com |

Interaction with DNA (e.g., Intercalation)

Certain derivatives of thiazolidine-2,4-dione have been investigated for their ability to interact directly with DNA, a mechanism that can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. nih.gov These interactions can occur through various modes, including intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. mdpi.com

Studies on some 5-benzylidene-thiazolidine-2,4-dione derivatives have demonstrated their capacity to cleave DNA. nih.gov DNA cleavage studies revealed that at lower concentrations, partial DNA digestion was observed, while at higher concentrations, complete digestion of linear DNA and partial digestion of supercoiled DNA occurred. nih.govresearchgate.net This suggests that these compounds can induce DNA damage. Drug-induced DNA damage can trigger conformational changes in the DNA structure, such as bending or strand breaks, which can interfere with essential cellular processes. nih.gov

Furthermore, some ferrocene-containing thiazolidine-2,4-dione derivatives have been shown to bind directly to DNA in the minor groove. nih.gov This binding can interfere with DNA repair mechanisms, representing a potential dual mechanism of action where the compounds not only cause DNA damage but also prevent the cell from repairing it. nih.gov The ability of molecules to interact with DNA is a key feature of many chemotherapeutic agents. nih.gov

Table 2: DNA Interaction Profile of Selected Thiazolidine-2,4-dione Derivatives

| Derivative Type | Proposed Interaction Mode | Observed Effect | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | DNA Cleavage | Concentration-dependent DNA digestion | nih.govresearchgate.net |

| Ferrocene thiazolidine-2,4-dione | Minor Groove Binding | DNA damage and interference with DNA repair | nih.gov |

| Imidazole linked thiazolidinone | Minor Groove Binding | Strong affinity towards DNA, specifically adenine-thiamine pairs | dntb.gov.ua |

Other Specific Molecular Interventions (e.g., Glucose Transporter Inhibition, Tubulin Polymerization Inhibition)

Beyond apoptosis regulation and DNA interaction, thiazolidine-2,4-dione derivatives have been found to exert their effects through other specific molecular interventions, notably by inhibiting glucose transporters and tubulin polymerization.

Glucose Transporter Inhibition: Cancer cells exhibit a high rate of glucose uptake and metabolism to support their rapid proliferation. Glucose transporters (GLUTs) are proteins that facilitate the transport of glucose across the cell membrane and are often overexpressed in cancer cells. nih.gov Inhibiting these transporters presents a strategy to selectively disrupt tumor cell metabolism. Novel thiazolidinedione (TZD) derivatives have been designed and evaluated for their potential to inhibit GLUT1, GLUT4, and GLUT5. nih.gov Certain compounds were found to inhibit GLUT1 at low micromolar concentrations and induced both early and late-stage apoptosis in leukemia cells, while being safer for normal blood cells. nih.gov

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. They are formed by the polymerization of tubulin proteins. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. researchgate.netresearcher.life Several thiazolidine-2,4-dione derivatives have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds can bind to tubulin, prevent its polymerization into microtubules, and thereby arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.govrsc.org For example, one derivative was found to simultaneously inhibit tubulin polymerization, disorganize the microtubule network, and arrest the cell cycle, showcasing a multi-faceted mechanism of action. nih.gov

Table 3: Summary of Other Molecular Interventions by Thiazolidine-2,4-dione Derivatives

| Molecular Target | Mechanism of Action | Consequence | Reference(s) |

| Glucose Transporters (GLUTs) | Inhibition of glucose uptake | Disruption of tumor metabolism, apoptosis | nih.gov |

| Tubulin | Inhibition of polymerization | Disruption of microtubule network, G2/M cell cycle arrest, apoptosis | nih.govresearchgate.netrsc.org |

Target Identification and Validation Methodologies

Biochemical Assay Development for Specific Targets

Biochemical assays are fundamental in determining if a compound interacts with a specific, predetermined protein target. Given that the thiazolidinedione scaffold is known to interact with targets such as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), various kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Sigma-1 Receptor (S1R), assays for these proteins are highly relevant. Development typically involves using purified recombinant proteins to measure the compound's direct effect on protein function or its ability to displace a known ligand.

For potential targets of 3-(2-Bromoethyl)thiazolidine-2,4-dione, several types of biochemical assays can be developed:

Ligand Binding Assays: These assays measure the ability of a test compound to displace a known, labeled ligand from the target protein's binding site. For the Sigma-1 Receptor, a common approach is the radioligand binding assay. nih.gov This involves incubating membranes from cells expressing the receptor with a radiolabeled ligand, such as [³H]-(+)-pentazocine, in the presence of varying concentrations of the test compound. nih.gov The amount of displaced radioligand is quantified, allowing for the determination of the compound's binding affinity (Ki). nih.gov

Enzyme Activity Assays: For targets that are enzymes, such as VEGFR-2, assays are designed to measure the inhibition of catalytic activity. VEGFR-2 is a tyrosine kinase that phosphorylates substrate proteins by transferring a phosphate (B84403) group from ATP. A common assay format measures the amount of ATP consumed during the kinase reaction. bpsbioscience.combpsbioscience.com The Kinase-Glo™ MAX assay, for instance, uses a luciferase-based system where light output is directly proportional to the amount of remaining ATP; thus, lower luminescence indicates higher kinase activity and less inhibition. bpsbioscience.combpsbioscience.com

Fluorescence Polarization (FP) Assays: This method is suitable for monitoring binding events, such as ligand interaction with the PPAR-γ ligand-binding domain (LBD). caymanchem.com The assay uses a fluorescently labeled PPAR-γ ligand (probe). When the probe is bound to the larger PPAR-γ-LBD protein, it tumbles slowly in solution, resulting in high fluorescence polarization. If a test compound displaces the fluorescent probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization. caymanchem.com This change allows for the quantification of the test compound's binding affinity.

Table 1: Overview of Biochemical Assays for Potential TZD Targets

| Target Protein | Assay Type | Principle | Typical Readout | Key Reagents |

|---|---|---|---|---|

| Sigma-1 Receptor | Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from the receptor. | Scintillation counting (Counts Per Minute) | Guinea pig liver membranes, [³H]-(+)-pentazocine, Test compound. nih.gov |

| VEGFR-2 | Kinase Activity Assay | Measurement of ATP consumption during the kinase-catalyzed phosphorylation of a substrate. | Luminescence | Recombinant VEGFR-2 kinase, Poly (Glu, Tyr) substrate, ATP, Kinase-Glo™ reagent. bpsbioscience.combpsbioscience.com |

| PPAR-γ | Fluorescence Polarization | Competitive displacement of a fluorescently labeled ligand from the Ligand Binding Domain (LBD). | Millipolarization (mP) units | Recombinant PPAR-γ-LBD, Fluorescein-labeled probe, Test compound. caymanchem.com |

Cellular Thermal Shift Assays (CETSA) for Target Engagement

While biochemical assays confirm direct interaction with a purified protein, it is crucial to verify that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ. cetsa.orgfrontiersin.org The principle of CETSA is based on ligand-induced thermal stabilization of target proteins; when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. frontiersin.org

The workflow for a traditional Western blot-based CETSA involves the following steps:

Intact cells are treated with the test compound (e.g., this compound) or a vehicle control.

The treated cells are heated to a range of temperatures.

The cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.

The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.

A successful target engagement results in a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control. This shift in the melting curve (ΔTm) provides direct evidence of the compound binding to its target in a physiologically relevant context. frontiersin.org

Given that this compound contains a reactive bromoethyl group, it is likely to act as a covalent inhibitor. CETSA is particularly well-suited for studying covalent inhibitors, as the permanent bond formed often leads to a significant and easily detectable thermal stabilization of the target protein. acs.org For example, a study on a covalent inhibitor of the TEAD transcription factor demonstrated a thermal shift (ΔTm) of 3.3 °C in cell lysates, providing strong evidence for target engagement. acs.org Similarly, CETSA has been used to confirm the engagement of compounds with PPAR-γ in A549 lung cancer cells. researchgate.net

Recent advancements have led to higher-throughput (HT-CETSA) formats that use methods like AlphaLISA or luciferase reporters instead of Western blotting, enabling broader screening applications. nih.gov Mass spectrometry-based CETSA, also known as Thermal Proteome Profiling (TPP), allows for an unbiased, proteome-wide survey of target and off-target interactions. frontiersin.org

Table 2: Representative CETSA Data for a Covalent Inhibitor

| Temperature (°C) | Soluble Target Protein (Vehicle Control) | Soluble Target Protein (Covalent Inhibitor) |

|---|---|---|

| 46 | 100% | 100% |

| 49 | 75% | 98% |

| 52 | 45% | 92% |

| 55 | 20% | 78% |

| 58 | 5% | 55% |

| 61 | <1% | 30% |

This table contains illustrative data based on typical results for covalent inhibitors, showing increased protein stability at higher temperatures.

Proteomics-based Approaches for Unbiased Target Discovery

When the specific targets of a compound are unknown, unbiased methods are required to identify potential binding partners across the entire proteome. Chemical proteomics is a powerful strategy for this purpose, particularly for compounds like this compound that possess a reactive electrophilic center. nih.gov

Activity-Based Protein Profiling (ABPP): This approach is ideal for identifying the targets of covalent inhibitors. nih.gov The core of ABPP is the use of a chemical probe that mimics the compound of interest. For this compound, a probe would be synthesized by replacing the bromine with, or adding, a reporter tag (like an alkyne or azide (B81097) for click chemistry) that allows for visualization or enrichment. nih.gov

The general workflow for an ABPP experiment is as follows:

Live cells or cell lysates are treated with the alkyne-tagged chemical probe. The electrophilic warhead (the thiazolidinedione-ethyl moiety) covalently binds to nucleophilic residues (e.g., cysteine, lysine) on its protein targets.

The proteome is lysed, and a reporter tag (e.g., biotin-azide) is attached to the probe via a bio-orthogonal "click" reaction.

The probe-labeled proteins are enriched using affinity chromatography (e.g., streptavidin beads for biotin).

The enriched proteins are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This method not only identifies the protein targets but can also pinpoint the specific site of covalent modification. A competitive ABPP experiment can also be performed, where cells are pre-treated with the original, untagged compound (this compound) before adding the probe. If the compound binds to a target, it will block the probe from binding, leading to a reduction in the MS signal for that protein, thus validating it as a target. chemrxiv.org

Affinity Chromatography-based Proteomics: For compounds that may also have non-covalent interactions, an alternative approach involves immobilizing the compound on a solid support (e.g., resin beads) to "pull down" its binding partners from a cell lysate. A study on the non-covalent TZD drugs rosiglitazone (B1679542) and pioglitazone (B448) utilized a glitazone-coupled epoxy resin. marquette.eduresearchgate.net Proteins from rat heart tissue that bound to the resin were identified by mass spectrometry, revealing both the known target PPAR-γ and numerous off-target proteins, including those involved in mitochondrial energy production and ion transport. marquette.eduresearchgate.net This approach highlights how chemical proteomics can uncover the broader polypharmacology of a compound class.

Table 3: Comparison of Proteomics-Based Target ID Strategies

| Methodology | Compound Requirement | Principle | Key Steps | Output |

|---|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Covalent/reactive compound; synthesis of a tagged probe. | Covalent labeling of target proteins in a complex proteome by a reactive probe. | Probe treatment, click chemistry, affinity enrichment, LC-MS/MS. | Identity of covalent protein targets and site of modification. |

| Affinity Chromatography | Compound can be immobilized on a solid support. | Capture of binding proteins (covalent or non-covalent) from a lysate using an immobilized compound. | Compound immobilization, lysate incubation, pull-down, wash, elution, LC-MS/MS. | Identity of potential on- and off-target binding proteins. |

Advanced Methodologies in Thiazolidine 2,4 Dione Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of thiazolidine-2,4-dione (TZD) research, QSAR studies are instrumental in predicting the therapeutic potential of novel derivatives and guiding the design of more potent molecules. researchgate.net These models are particularly valuable for optimizing compounds targeting various diseases, including type 2 diabetes, cancer, and inflammation. researchgate.net

The development of a predictive QSAR model begins with a dataset of TZD derivatives with known biological activities. Various molecular descriptors, which quantify the physicochemical properties of the molecules, are calculated. These can include thermodynamic, topological, and electronic parameters. researchgate.net Statistical techniques are then used to create a model that best correlates these descriptors with activity.

Multiple Linear Regression (MLR): This is a common method used to generate a simple linear equation. For instance, a 2D-QSAR model for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors was successfully developed using MLR, incorporating ten distinct structural descriptors to predict the inhibitory activity (pIC₅₀).

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity.

Partial Least Squares (PLS): PLS is another statistical method that is particularly useful when the number of descriptors is large.

One study focusing on TZD derivatives as inhibitors of soybean lipoxygenase developed a robust QSAR model using the descriptors Mor29m (3D-MoRSE descriptor), G2u (2D autocorrelation), and MAXDP (a 2D descriptor). The quality of this model was indicated by a high correlation coefficient (R² = 0.88).

Table 1: Examples of QSAR Models for Thiazolidine-2,4-dione Derivatives

| Target/Activity | Model Type | Key Descriptors | R² | Reference |

|---|---|---|---|---|

| PTP1B Inhibition | MLR | 10 Structural Descriptors | Not Specified | |

| Lipoxygenase Inhibition | MLR | Mor29m, G2u, MAXDP | 0.88 |

The predictive power and robustness of a QSAR model must be rigorously validated. Validation ensures that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds.

Internal Validation: This process uses the initial dataset to test the model's stability. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. The QSAR model for lipoxygenase inhibitors, for example, demonstrated good robustness with a Q²loo value of 0.77.

External Validation: This involves using the model to predict the activity of an external set of molecules that were not used in the model's development. A strong correlation between the predicted and experimentally determined activities for this external set confirms the model's utility for broader applications.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy that starts by identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. This approach has been applied to scaffolds related to thiazolidine-2,4-dione to discover novel inhibitors.

For example, FBDD has been successfully used to identify 2-thiazolidinones (a closely related scaffold) as inhibitors of BRD4, a target in cancer therapy. This work led to the development of potent inhibitors with significant cellular activity. More directly, FBDD principles have been integrated with other computational techniques to design novel variations of thiazolidine-2,4-dione compounds to explore their antidiabetic potential.

Virtual Screening and Library Design

Virtual screening is a powerful computational technique used to search vast libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. This method allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and biological testing, saving significant time and resources.

In the field of TZD research, virtual screening is frequently used to design libraries of novel derivatives targeting specific proteins. For instance, pharmacophore-based virtual screening and molecular docking have been employed to identify new TZD derivatives with potential antidiabetic activity.

The process often involves these key steps:

Library Design: A virtual library of TZD derivatives is created by modifying the core structure with various substituents at the 3- and 5-positions.

High-Throughput Docking: Computational docking programs are used to predict how well each molecule in the library binds to the active site of a target protein, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.

Scoring and Selection: Compounds are ranked based on their predicted binding affinity (docking score) and other properties. The top-scoring compounds are selected for further analysis.

ADMET Prediction: Before synthesis, the shortlisted candidates are often evaluated in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure they have drug-like potential.

This strategy has been successfully applied in the design of novel TZD derivatives as potent VEGFR-2 inhibitors for anticancer applications.

Future Research Directions and Broader Impact

Exploration of Novel Synthetic Pathways for Derivatization

The bromoethyl moiety of 3-(2-bromoethyl)thiazolidine-2,4-dione is a key functional group that allows for a multitude of synthetic transformations. Future research should focus on exploring diverse and efficient synthetic pathways to generate a library of novel derivatives. The reactivity of the primary alkyl bromide lends itself to nucleophilic substitution reactions, which can be exploited to introduce a wide range of functional groups.

Key areas for exploration in derivatization could include:

Amination Reactions: Reaction with various primary and secondary amines could yield a series of 3-(2-aminoethyl)thiazolidine-2,4-dione derivatives. These derivatives could be further modified, for instance, by acylation or sulfonylation, to explore structure-activity relationships.

Thiolation Reactions: Introducing sulfur-containing moieties by reacting with thiols could lead to compounds with potentially unique biological activities, given the importance of sulfur in various biological processes.

Azide (B81097) Introduction and Click Chemistry: Conversion of the bromide to an azide would provide a handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a powerful tool for creating complex molecules with high efficiency and selectivity.

Ether and Ester Linkages: Reactions with alcohols and carboxylic acids (or their salts) could introduce a variety of ether and ester functionalities, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity.

The development of efficient, high-yielding, and scalable synthetic methods for these derivatizations will be crucial for enabling comprehensive biological screening and further preclinical development.

Identification of Underexplored Molecular Targets

The thiazolidine-2,4-dione scaffold is known to interact with a range of biological targets. While much of the historical focus has been on peroxisome proliferator-activated receptor gamma (PPARγ) for the treatment of type 2 diabetes, recent research has revealed a broader spectrum of activity. Future investigations into this compound and its derivatives should aim to identify and validate novel and underexplored molecular targets.

Potential avenues for target identification include:

Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors. Screening libraries of derivatives against a panel of kinases could uncover novel inhibitors of protein kinases involved in cancer cell proliferation and signaling pathways.

Enzyme Inhibition: Enzymes such as aldose reductase, which is implicated in diabetic complications, and various proteases and phosphatases could be potential targets.

Receptor Modulation: Beyond PPARγ, the thiazolidine-2,4-dione core may interact with other nuclear receptors or G-protein coupled receptors.

Protein-Protein Interaction Inhibition: The development of derivatives that can disrupt specific protein-protein interactions is a growing area of interest in drug discovery.

A combination of computational methods, such as molecular docking and virtual screening, with experimental approaches like high-throughput screening and proteomic profiling will be instrumental in identifying and validating these new molecular targets.

Application in Chemical Biology as Probes or Tools

The reactive nature of the bromoethyl group makes this compound an attractive starting material for the development of chemical biology probes. These tools are invaluable for studying biological processes, identifying protein targets, and elucidating mechanisms of action.

Future research could focus on developing the following types of probes:

Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the 2-ethyl position, researchers could create probes for identifying and isolating binding partners of the thiazolidine-2,4-dione scaffold.

Photoaffinity Probes: Incorporation of a photo-reactive group would allow for covalent cross-linking of the probe to its biological target upon photo-irradiation, facilitating target identification.

Activity-Based Probes: These probes could be designed to covalently modify the active site of a specific enzyme, providing a readout of enzyme activity in complex biological systems.

The development of such chemical tools derived from this compound would significantly contribute to our understanding of the pharmacology of this class of compounds and could help to uncover novel therapeutic opportunities.

Rational Design for Enhanced Selectivity and Potency

A key challenge in drug development is achieving high potency for the desired target while minimizing off-target effects. The versatility of this compound as a synthetic intermediate provides an excellent platform for the rational design of derivatives with enhanced selectivity and potency.

Strategies for rational design could include:

Structure-Based Design: If a high-resolution structure of a target protein in complex with a thiazolidine-2,4-dione derivative is available, this information can be used to guide the design of new analogs with improved binding affinity and selectivity.